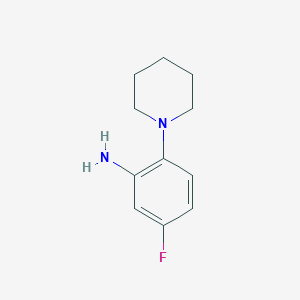

5-Fluoro-2-piperidin-1-yl-phenylamine

Vue d'ensemble

Description

5-Fluoro-2-piperidin-1-yl-phenylamine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used for research and development purposes .

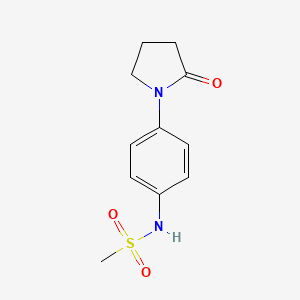

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenyl ring with a fluorine atom at the 5th position . The PubChem CID for this compound is 6485403 .Applications De Recherche Scientifique

Serotonin Receptor Agonists and Antidepressant Potential

Research has shown that derivatives of 2-pyridinemethylamine, incorporating a fluorine atom, exhibit enhanced and long-lasting serotonin (5-HT1A) agonist activity, suggesting potential antidepressant applications. The incorporation of a fluorine atom at specific positions on the compound's structure significantly improves oral activity, highlighting its utility in developing orally active medications for depression and other serotonin-related disorders (Vacher et al., 1999).

Alpha(1) Adrenoceptor Antagonists

A new class of 5-heteroaryl-substituted analogs of the antipsychotic sertindole has been developed, demonstrating high selectivity and potential central nervous system (CNS) activity as alpha(1) adrenoceptor antagonists. These compounds, derived from modifications to sertindole, offer insights into the development of new treatments for conditions involving adrenergic and serotonin receptors, potentially contributing to the field of antipsychotics with improved selectivity and fewer side effects (Balle et al., 2003).

Corrosion Inhibition Properties

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations being used to evaluate their effectiveness. Such research indicates the potential industrial applications of these compounds in protecting metal surfaces from corrosion, offering insights into the design of more efficient corrosion inhibitors (Kaya et al., 2016).

Serotonin 5-HT2A Receptor Ligands for Brain Imaging

Compounds synthesized as potential serotonin 5-HT2A receptor ligands for in vivo brain imaging demonstrate promising applications in diagnosing and studying neurological disorders. Through radiolabeling techniques, these compounds could aid in the non-invasive exploration of serotonin-related brain functions and pathologies, contributing to the advancement of neuroimaging methods (Fu et al., 2002).

Antimycobacterial Activity

Spiro-piperidin-4-ones have been identified as potent inhibitors against Mycobacterium tuberculosis, showcasing a novel approach to tackling tuberculosis. The described synthetic strategy and biological evaluation underline the importance of such compounds in developing new antimycobacterial agents with potential applications in treating tuberculosis and related diseases (Kumar et al., 2008).

Safety and Hazards

Orientations Futures

Piperidine derivatives, such as 5-Fluoro-2-piperidin-1-yl-phenylamine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research could focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

5-fluoro-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSBEAVDBGCSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

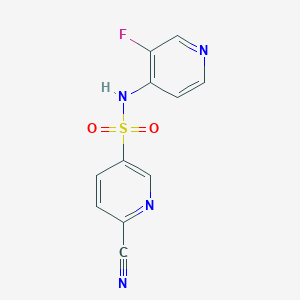

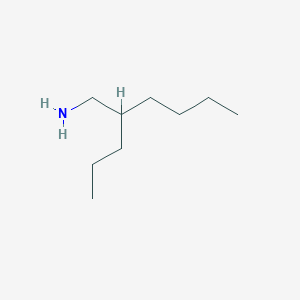

Synthesis routes and methods I

Procedure details

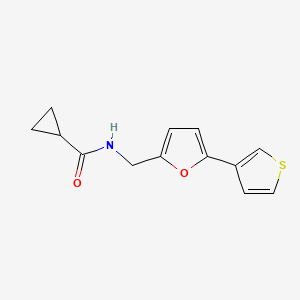

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)

![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2897622.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)

![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2897624.png)

![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride](/img/structure/B2897634.png)